molecular formula C13H16N2O4 B5083193 2-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide

2-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide

Cat. No. B5083193
M. Wt: 264.28 g/mol
InChI Key: DOALYTJTUMQIEH-UHFFFAOYSA-N
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Description

2-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide, also known as NTFA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. NTFA is a derivative of acetamide, which is a common organic compound used in many chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways in the body. This results in a reduction of inflammation and pain, and a potential decrease in the growth of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide has anti-inflammatory and analgesic effects in animal models. It has also been shown to have a potential cytotoxic effect on cancer cells. In addition, 2-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide has been tested for its effects on plant growth and has been found to enhance root growth and increase crop yield.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide in lab experiments is its relatively simple synthesis method and availability of starting materials. Additionally, 2-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide has been shown to have potential applications in various fields, making it a versatile compound for research. However, one limitation of using 2-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide is its potential toxicity and side effects, which must be carefully monitored in lab experiments.

Future Directions

There are several future directions for research involving 2-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide. One area of interest is its potential use as an anticancer agent, and further studies are needed to determine its efficacy and safety in cancer treatment. Additionally, 2-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide could be explored for its potential use in the development of new materials with unique properties. Finally, more research is needed to fully understand the mechanism of action of 2-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide and its effects on various biological systems.

Synthesis Methods

2-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide can be synthesized through a series of chemical reactions starting from commercially available starting materials. The synthesis involves the reaction of 4-nitroaniline with tetrahydro-2-furanmethanol in the presence of acetic anhydride and a catalyst such as sulfuric acid. The resulting product is then reacted with acetic anhydride to form 2-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide.

Scientific Research Applications

2-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 2-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide has been investigated for its anti-inflammatory and analgesic properties. It has also been studied for its potential use as an anticancer agent. In agriculture, 2-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide has been tested for its ability to enhance plant growth and improve crop yield. In material science, 2-(4-nitrophenyl)-N-(tetrahydro-2-furanylmethyl)acetamide has been explored for its potential use as a building block for the synthesis of new materials with unique properties.

properties

IUPAC Name

2-(4-nitrophenyl)-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c16-13(14-9-12-2-1-7-19-12)8-10-3-5-11(6-4-10)15(17)18/h3-6,12H,1-2,7-9H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOALYTJTUMQIEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24792270
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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